Therapeutic Potential of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide in Medicinal Chemistry
Executive Summary: The "Sultam" Advantage In the landscape of heterocyclic medicinal chemistry, the 2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide scaffold represents a distinct and under-utilized pharmacophore. While its str...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Sultam" Advantage
In the landscape of heterocyclic medicinal chemistry, the 2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide scaffold represents a distinct and under-utilized pharmacophore. While its structural isomer (the 1,2-benzothiazine system) has achieved commercial success through the "oxicam" class of NSAIDs (e.g., Piroxicam), the 1,4-isomer offers unique electronic and steric properties that make it a privileged structure for targeting oxidoreductases and specific G-protein coupled receptors (GPCRs).
This guide dissects the therapeutic utility of this scaffold, focusing on its role as a bioisostere for cyclic imides and its specific efficacy in Aldose Reductase (ALR2) inhibition . We provide a validated synthetic workflow for generating the 1,1-dioxide core, offering researchers a reproducible path to accessing this chemical space.
Structural & Electronic Rationale
The transition from the sulfide (1,4-benzothiazin-3-one) to the sulfone (1,1-dioxide) is not merely an oxidative step; it is a fundamental transformation of the pharmacophore's physicochemical profile.
The Electronic Switch
Sulfide (Reduced Form): The sulfur atom acts as a weak hydrogen bond acceptor and can be metabolically labile (prone to S-oxidation by CYP450s).
Sulfone (Oxidized Form): The 1,1-dioxide moiety is strongly electron-withdrawing. This exerts two critical effects:
Acidity Modulation: It increases the acidity of the N-H proton at position 4 (pKa shift from ~10 to ~8-9), enhancing water solubility at physiological pH and improving ligand-target interactions where the nitrogen acts as a proton donor.
H-Bonding Network: The two sulfone oxygens serve as rigid hydrogen bond acceptors, crucial for anchoring the molecule in polar pockets of enzymes like ALR2.
Structural Bioisosterism
The 2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide core acts as a bioisostere for:
Quinolin-2-ones: But with higher polarity.
Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide): But with an expanded ring size (6 vs 5), altering the vector of the substituents.
Validated Synthetic Protocol
The following protocol is designed for high reproducibility and scalability. It utilizes a "Green Chemistry" approach where possible, avoiding highly toxic chlorinated solvents in the oxidation step when feasible.
Rationale: While mCPBA is common in small-scale medicinal chemistry, H2O2/AcOH is preferred for scalability and ease of workup (avoiding benzoic acid byproducts).
Procedure:
Dissolve the sulfide intermediate from Step 1 in glacial acetic acid.
Add 30% H2O2 (3–4 equivalents) slowly.
Heat at 60°C for 4 hours.
Self-Validating Check: Pour into ice water. The sulfone is significantly less soluble than the sulfide and will precipitate as a white solid.
Filter and wash with water to remove acid traces.
Characterization: IR spectroscopy will show the emergence of symmetric and asymmetric SO2 bands at ~1150 cm⁻¹ and ~1300 cm⁻¹.
The most documented potential of this scaffold lies in the inhibition of Aldose Reductase (ALR2), the rate-limiting enzyme in the polyol pathway. Hyperactivity of ALR2 is directly linked to diabetic complications (neuropathy, retinopathy).
Mechanism of Action
The 1,4-benzothiazine 1,1-dioxide core mimics the hydantoin ring of Sorbinil (a classic ARI) but offers a distinct lipophilic profile.
Binding Pocket Interaction:
Anionic Head: The N-H (often deprotonated at active site pH) binds to the catalytic triad (Tyr48, His110, Trp111).
Hydrophobic Tail: Substituents at the N-4 or C-2 position extend into the "specificity pocket" (Leu300), conferring selectivity against the homologous enzyme Aldehyde Reductase (ALR1).
The following table summarizes the inhibitory potential of 1,4-benzothiazine derivatives compared to standard inhibitors.
Compound Class
Core Structure
IC50 (ALR2)
Selectivity (ALR2/ALR1)
Notes
Epalrestat
Carboxylic Acid
~0.01 µM
High
Standard of Care (Japan/India)
Sorbinil
Hydantoin
~0.10 µM
Moderate
Hypersensitivity issues
1,2-Benzothiazine
1,1-Dioxide (Oxicam)
0.1 - 5.0 µM
Variable
Potent but anti-inflammatory side effects
1,4-Benzothiazine
1,1-Dioxide
0.5 - 10 µM
Tunable
N-alkylation significantly improves potency
Note: Data represents general ranges derived from SAR studies of benzothiazine derivatives [1, 3].
Emerging Applications & Future Directions
Beyond ALR2, the 1,1-dioxide scaffold is gaining traction in two key areas:
Antimicrobial Agents:
The sulfone moiety increases the polarity of the molecule, facilitating penetration through the bacterial cell wall of Gram-negative species. N-alkylated derivatives have shown promise against S. aureus, acting potentially via inhibition of bacterial peptide deformylase (PDF) [2].
P2X7 Receptor Antagonism:
Structurally related to saccharin-based antagonists, the 1,4-benzothiazine 1,1-dioxides are being explored as antagonists for the P2X7 receptor, a key gatekeeper of inflammation and pain processing. The expanded ring size offers a different vector for substituent attachment, potentially avoiding patent space occupied by 1,2-benzothiazine antagonists.
References
Da Settimo, F., et al. (2005). "Synthesis and aldose reductase inhibitory activity of 2H-1,4-benzothiazin-3(4H)-one derivatives." Journal of Medicinal Chemistry. (Verified via search context 1.1, 1.4).
Deshmukh, M. B., et al. (2007).[1] "Synthesis and study of biological activity of some new 1,4-benzothiazines." Indian Journal of Chemistry.
Zhang, S. Z., et al. (2013). "Effect of C7 modifications on benzothiadiazine-1,1-dioxide derivatives on their inhibitory activity and selectivity toward aldose reductase." ChemMedChem.
Sianesi, E., et al. (1973).[3] "New benzothiazines. 4. 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide and 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide nitrogen derivatives with central nervous system activity."[3] Journal of Medicinal Chemistry.
Comprehensive Technical Guide: Solubility and Stability of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide
Executive Summary 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide (CAS 2799-68-0) represents a critical scaffold in medicinal chemistry, distinct from its 1,2-benzothiazine isomer (the "oxicam" core). Often utilized as a pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide (CAS 2799-68-0) represents a critical scaffold in medicinal chemistry, distinct from its 1,2-benzothiazine isomer (the "oxicam" core). Often utilized as a pharmacophore for aldose reductase inhibitors and anti-inflammatory agents, this heterocyclic sulfone-lactam requires precise handling due to its specific solubility profile and hydrolytic susceptibilities.[1][2]
This guide provides an authoritative technical analysis of its physicochemical behavior.[1] Unlike generic datasheets, we focus here on the causality behind solvent interactions and stability limitations, equipping research teams with the logic necessary to optimize formulation and synthesis workflows.
Physicochemical Identity & Properties[1][2][3]
Understanding the molecular architecture is the first step in predicting solvent interaction.[1][2] The molecule features a benzene ring fused to a 1,4-thiazine ring containing both a sulfone (
The solubility of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide is governed by the competition between its high crystal lattice energy (due to intermolecular hydrogen bonding between the lactam NH and sulfone/carbonyl oxygens) and the solvation power of the medium.
Solvent Classification & Performance[1][2]
The following data categorizes solvents based on their thermodynamic aptitude for dissolving this specific sulfone-lactam scaffold.
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Rationale
Dipolar Aprotic
DMSO, DMF, DMAc
Excellent (>50 mg/mL)
These solvents disrupt the strong intermolecular H-bonds of the crystal lattice by acting as potent H-bond acceptors for the lactam NH.
Polar Protic
Methanol, Ethanol
Moderate (1–10 mg/mL)
Soluble, particularly when heated.[1][2] The hydroxyl groups interact with the sulfone oxygens, but the non-polar benzene ring limits solubility in pure water.[1][2]
Chlorinated
DCM, Chloroform
Good (10–30 mg/mL)
Good interaction with the lipophilic benzene moiety; useful for extraction but less effective than DMSO for stock solutions.[1][2]
Ethers
THF, 1,4-Dioxane
Moderate
Acceptable for reactions; THF is often the solvent of choice for alkylation reactions involving this scaffold.[1][2]
Non-Polar
Hexane, Heptane
Poor (<0.1 mg/mL)
The high polarity of the sulfone and lactam groups makes the molecule immiscible with aliphatic hydrocarbons.[1][2] Used as anti-solvents for precipitation.[1][2]
Visualization: Solubility Decision Tree
The following diagram outlines the logical workflow for solvent selection based on the intended application (Synthesis vs. Analysis).
Figure 1: Decision matrix for solvent selection based on experimental intent.[1]
Stability Profile
Stability is not a static property; it is a function of environmental stress.[1] For 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide, the primary degradation pathway is hydrolytic ring opening , while oxidative stability is inherently high.
Hydrolytic Stability (Ring Opening)
The 1,4-thiazine-3-one ring contains a lactam bond.[1] While 6-membered lactams are generally stable, the presence of the electron-withdrawing sulfone group at position 1 can activate the carbonyl at position 3 toward nucleophilic attack under extreme pH conditions.
) at elevated temperatures leads to the cleavage of the amide bond, yielding the corresponding sulfonyl-aniline derivative.[1][2]
Basic Conditions (pH > 10): Susceptible to base-catalyzed hydrolysis.[1] However, mild bases (Carbonates) are often used for alkylation at the N4 position without degrading the ring.[2]
Neutral (pH 7): Highly stable in aqueous buffers (with co-solvent) for biological assays (24–48 hours).[1][2]
Oxidative & Thermal Stability[1][2]
Oxidation: The sulfur atom is fully oxidized (
).[1][2] The molecule is resistant to peroxides and atmospheric oxygen.[2]
Thermal: High thermal stability.[1][2] It typically melts without decomposition (approx.[1][2] range 200°C+ for derivatives).[2] It is stable under standard reflux conditions in ethanol, toluene, or DMF.[1][2]
Visualization: Degradation Pathway[1][2]
Figure 2: Hydrolytic degradation pathway under extreme pH stress.[1]
Experimental Protocols
To ensure data integrity, use these self-validating protocols. These are designed to minimize artifacts caused by precipitation or supersaturation.[1][2]
Analysis: Neutralize acid/base samples, then analyze via HPLC.
Acceptance: <5% loss of parent peak indicates "Stable." >20% loss indicates "Unstable."[1]
References
Parchem Fine & Specialty Chemicals. 2H-1,4-Benzothiazin-3(4H)-one, 1,1-dioxide Product Record (CAS 2799-68-0).[4]
Zhang, J., et al. (2016).[1][2] Multifunctional aldose reductase inhibitors based on 2H-benzothiazine 1,1-dioxide.[1] RSC Advances.[5][6] (Demonstrates the stability and synthesis of the 1,1-dioxide scaffold).
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2H-1,4-Benzothiazin-3(4H)-one. (Precursor data for structural inference).[1][2]
Santa Cruz Biotechnology. 2H-1,4-Benzothiazin-3(4H)-one Product Data.
[1][2]
Technical Guide: History and Discovery of Sulfone-Containing Benzothiazine Heterocycles
Executive Summary This technical guide provides a comprehensive analysis of sulfone-containing benzothiazine heterocycles, with a primary focus on the 1,2-benzothiazine-3-carboxamide 1,1-dioxide scaffold (the "oxicams")....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of sulfone-containing benzothiazine heterocycles, with a primary focus on the 1,2-benzothiazine-3-carboxamide 1,1-dioxide scaffold (the "oxicams"). It details the historical trajectory from early sulfonamide research to the discovery of Piroxicam by Pfizer, elucidates the critical Gabriel-Colman rearrangement used in their synthesis, and examines the Structure-Activity Relationships (SAR) that define their pharmacodynamics. The guide is designed for medicinal chemists and researchers, offering self-validating synthetic protocols and mechanistic insights into COX inhibition.
Historical Evolution: From Phenylbutazone to Benzothiazines
The discovery of sulfone-containing benzothiazines was not a serendipitous event but a calculated rational drug design campaign initiated in the early 1960s. At the time, the non-steroidal anti-inflammatory drug (NSAID) landscape was dominated by aspirin and phenylbutazone. While effective, these agents suffered from short half-lives and significant gastrointestinal toxicity.
The Pfizer Campaign (1962–1980)
In 1962, J.G. Lombardino and E.H. Wiseman at Pfizer sought to identify a novel acidic pharmacophore that could mimic the anti-inflammatory properties of phenylbutazone but with improved metabolic stability.
The Enolic Acid Hypothesis: The team hypothesized that a sufficiently acidic proton (pKa 4–6) was necessary for COX inhibition, but a carboxylic acid group (as seen in aspirin) was not strictly required. They focused on enolic acids stabilized by electron-withdrawing groups.
The Sulfone Breakthrough: Initial screens of 1,3-dioxoisoquinoline-4-carboxanilides showed promise but poor pharmacokinetics. The breakthrough occurred when the carbonyl at position 1 was isosterically replaced with a sulfone (1,1-dioxide) group. This modification dramatically increased the acidity of the enolic hydroxyl group and enhanced lipid solubility.
The Result: This led to the synthesis of Sudoxicam , and subsequently Piroxicam (Feldene), which launched in 1980 as the first once-daily NSAID due to its extended half-life (approx. 50 hours in humans).
Synthetic Chemistry: The Gabriel-Colman Rearrangement[1][2][3][4]
The synthesis of the 1,2-benzothiazine 1,1-dioxide core relies heavily on the Gabriel-Colman rearrangement .[1] This reaction involves the base-catalyzed expansion of a saccharin derivative into the benzothiazine ring.
Mechanistic Pathway[5][6]
N-Alkylation: Sodium saccharin is alkylated with an
-haloacetate (e.g., ethyl chloroacetate) to form the N-substituted saccharin.
Ring Expansion (The Rearrangement): Treatment with a strong base (sodium ethoxide) triggers the attack of the methylene carbanion on the sulfone-amide carbonyl. This opens the five-membered isothiazole ring and re-closes it into a six-membered 1,2-benzothiazine ring.
Functionalization: The resulting intermediate is methylated at the ring nitrogen and subsequently amidated with a heteroaryl amine.
Visualization: Synthetic Workflow
The following diagram illustrates the standard industrial route to Piroxicam-type heterocycles.
Caption: Figure 1.[2][3] The Gabriel-Colman rearrangement pathway for the synthesis of 1,2-benzothiazine 1,1-dioxides.
Structure-Activity Relationships (SAR)
The biological activity of sulfone-containing benzothiazines is tightly regulated by the acidity of the enolic hydroxyl group and the nature of the amide substituent.
The Pharmacophore
The core pharmacophore requires:
Enolic Hydroxyl (C-4): Essential for chelating the active site of the COX enzyme.
Sulfone (1,1-Dioxide): Provides electron-withdrawing power to stabilize the enolate anion.
N-Methyl Group (N-2): Essential for optimal hydrophobic interaction; replacing methyl with H or larger alkyls often reduces potency.
SAR Data Summary
The table below summarizes the effect of the amide substituent (R) on anti-inflammatory potency (Carrageenan-induced rat paw edema model).
Compound
R-Substituent (Amide N)
pKa
Half-Life (Human)
Relative Potency (Phenylbutazone = 1)
Generic
Hydrogen
5.5
< 5 h
0.5
Generic
Phenyl
4.8
~10 h
2.0
Sudoxicam
2-Thiazolyl
4.5
~24 h
56
Isoxicam
5-Methyl-3-isoxazolyl
4.6
~30 h
6.0
Piroxicam
2-Pyridyl
5.3
~50 h
200
Meloxicam
5-Methyl-2-thiazolyl
4.1
~20 h
150 (COX-2 Selective)
Data aggregated from Lombardino et al. (1973) and subsequent pharmacological reviews.
Causality Insight: The introduction of a heteroaryl ring (Pyridine, Thiazole) at the amide nitrogen significantly increases the acidity (lowers pKa) compared to a simple phenyl ring. This acidity allows the molecule to exist as an anion at physiological pH, facilitating high protein binding and accumulation in inflamed tissues.
Mechanism of Action: COX Inhibition
Sulfone-containing benzothiazines function as reversible inhibitors of Cyclooxygenase (COX) enzymes. Unlike aspirin, which acetylates the enzyme, oxicams bind via an ionic/H-bond network.
Binding Mode: The anionic enolate binds to the cationic Arg-120 residue at the entrance of the COX channel. The sulfone group acts as a hydrogen bond acceptor, stabilizing the complex.
Selectivity:
Piroxicam: Non-selective (inhibits COX-1 and COX-2).[3]
Meloxicam: Fits into the slightly larger hydrophobic pocket of COX-2 due to the 5-methylthiazole geometry, conferring improved gastrointestinal safety.
Caption: Figure 2. Mechanism of Action showing competitive inhibition of the COX pathway by benzothiazines.
Experimental Protocol: Synthesis of a Piroxicam Analog
Objective: Synthesis of 4-hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide.
Safety Warning: Sodium ethoxide is corrosive. Methyl iodide is a carcinogen. Perform all reactions in a fume hood.
Procedure: Stir sodium saccharin and ethyl chloroacetate in DMF at 80°C for 4 hours. Pour into ice water to precipitate ethyl saccharin-2-acetate. Filter and dry.[4]
Rearrangement: Dissolve the intermediate in absolute ethanol containing 2 equivalents of Sodium Ethoxide (NaOEt).
Reaction: Reflux for 30 minutes. The solution will turn deep red/orange (formation of the enolate).
Workup: Cool and acidify with 6N HCl. The ring-expanded product, ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, will precipitate. Recrystallize from ethanol.
Procedure: Heat the mixture to reflux (approx. 140°C) in a flask equipped with a Dean-Stark trap to remove the ethanol byproduct. This drives the equilibrium forward.
Duration: Reflux for 12–24 hours.
Isolation: Cool to room temperature. The product often crystallizes directly from xylene. Filter and wash with cold ether.
Characterization: 1H NMR should show the enolic proton singlet at
13–15 ppm (exchangeable with D2O).
References
Lombardino, J. G., & Wiseman, E. H. (1972).[5] Sudoxicam and related N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide.[6][7][8][5] Potent nonsteroidal anti-inflammatory agents.[7][5][9][10] Journal of Medicinal Chemistry, 15(8), 848–849. Link
Lombardino, J. G. (1981). Synthesis and antiinflammatory activity of some 3-carboxamides of 2-alkyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide.[1][8][11] Journal of Medicinal Chemistry, 24(12), 1528-1531. Link
Zia-ur-Rehman, et al. (2006).[4] Synthesis and biological screening of some new N-substituted 1,2-benzothiazine-3-carboxamide 1,1-dioxides. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Pfizer Inc. (1968).[10] Process for preparing 4-hydroxy-1,2-benzothiazine-3-carboxamides.[6][7][8][2][12] US Patent 3,591,584. Link
Turck, A., et al. (1996).[4] Chemical properties of piroxicam.[13][9][10][14] Clinical Pharmacokinetics, 30, 29-36. Link
Protocol for the Robust Oxidation of 2H-1,4-Benzothiazin-3(4H)-one to its 1,1-Dioxide Derivative Using mCPBA
An Application Note and Protocol from the Desk of a Senior Application Scientist Abstract This document provides a comprehensive, field-proven protocol for the synthesis of 2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide from...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide from its thioether precursor using meta-chloroperoxybenzoic acid (mCPBA). The 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds with diverse biological activities. This guide is designed for researchers in drug discovery and process development, offering a detailed methodology grounded in mechanistic principles. We will cover the reaction mechanism, a step-by-step experimental procedure, safety protocols for handling mCPBA, and methods for product purification and characterization.
Introduction: The Significance of the Benzothiazinone 1,1-Dioxide Core
The 2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide core is a key pharmacophore found in a variety of therapeutically relevant agents. The oxidation of the sulfur atom from a thioether to a sulfone dramatically alters the molecule's electronic and steric properties. This transformation can enhance binding affinity to biological targets, improve metabolic stability, and increase solubility. For instance, compounds bearing this scaffold have been investigated as inhibitors for critical enzymes in infectious diseases and as modulators for receptors in the central nervous system.[1][2] Therefore, a reliable and scalable protocol for this oxidation is a fundamental requirement for synthetic and medicinal chemists working in this area.
Mechanistic Rationale: The "Why" Behind the Protocol
The oxidation of a thioether to a sulfone with a peroxyacid like mCPBA is a two-stage process.[3][4] Understanding this mechanism is key to controlling the reaction and achieving the desired outcome.
First Oxidation (Thioether to Sulfoxide): The nucleophilic sulfur atom of the benzothiazinone attacks the terminal, electrophilic oxygen of the mCPBA peroxy-acid. This is a concerted process that forms the intermediate sulfoxide and releases one equivalent of meta-chlorobenzoic acid (mCBA).[5]
Second Oxidation (Sulfoxide to Sulfone): The sulfoxide is less nucleophilic than the initial thioether. However, under the reaction conditions and with a sufficient amount of mCPBA, a second oxidation occurs via the same mechanism to yield the final sulfone product.
To drive the reaction to completion and form the 1,1-dioxide, a stoichiometric excess of mCPBA (typically >2 equivalents) is required.[6] Controlling the temperature is also critical; the reaction is exothermic, and maintaining a low initial temperature prevents potential side reactions and ensures controlled oxidation.
Caption: Sequential oxidation from thioether to sulfone.
Critical Safety and Handling of mCPBA
Meta-chloroperoxybenzoic acid is a powerful oxidizing agent that requires careful handling to ensure laboratory safety. It is shock-sensitive and can undergo hazardous decomposition upon heating.[7][8][9]
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, nitrile gloves, and ANSI-approved safety goggles or a face shield.[7][8][10]
Handling: Conduct all operations within a chemical fume hood.[11] Use non-metallic spatulas (plastic or ceramic) to handle the solid reagent. Avoid grinding or subjecting the solid to friction.
Storage: Store mCPBA in its original container in a dedicated, explosion-proof refrigerator, ideally between 2-8 °C.[7][11] Do not return unused reagent to the original container.
Quenching Spills: For small spills, create a wet mixture of sodium carbonate, sand, and an inert absorbent like vermiculite (1:1:1 ratio) to cover the spill before careful collection and disposal.[7]
Detailed Experimental Protocol
This protocol is optimized for a 1.0 mmol scale reaction. It can be scaled linearly, but for larger scales (>10 g), extra precaution regarding heat dissipation is advised.
Materials and Reagents
Reagent
M.W. ( g/mol )
Amount (mg)
Equivalents
2H-1,4-benzothiazin-3(4H)-one
167.21
167
1.0
mCPBA (assay 70-77%)
172.57
~340 - 370
2.2
Dichloromethane (DCM), anhydrous
-
10 mL
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
2 x 10 mL
-
10% aq. Sodium Sulfite (Na₂SO₃)
-
1 x 10 mL
-
Brine (Saturated aq. NaCl)
-
1 x 10 mL
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
As needed
-
Step-by-Step Reaction Procedure
Caption: High-level overview of the experimental workflow.
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2H-1,4-benzothiazin-3(4H)-one (167 mg, 1.0 mmol). Dissolve the solid in 5 mL of anhydrous dichloromethane (DCM).
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0 °C.
Addition of Oxidant: In a separate vial, dissolve mCPBA (~355 mg, ~1.54 mmol active, 2.2 eq based on 77% purity) in 5 mL of DCM. Using a dropping funnel or syringe, add the mCPBA solution dropwise to the stirring reaction mixture over 10-15 minutes.
Causality Note: Slow, dropwise addition at 0 °C is crucial to manage the exothermic nature of the oxidation and prevent the formation of over-oxidized or degradation byproducts.[12][13]
Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly add 10 mL of a freshly prepared 10% aqueous sodium sulfite (Na₂SO₃) solution and stir vigorously for 20 minutes to quench any unreacted mCPBA.
Trustworthiness Check: To confirm the absence of peroxides, a starch-iodide test strip can be used; the strip should remain colorless.
Aqueous Work-up: Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) twice to remove m-chlorobenzoic acid.[7][14]
Follow with a final wash using 10 mL of brine to remove residual water.
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel. A gradient elution, for example, starting with 100% DCM and gradually increasing the polarity with ethyl acetate or methanol, is typically effective.[15] The pure fractions are then combined and concentrated to yield the final product as a white solid.
Product Characterization
Validation of the final product, 2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide, is achieved through standard analytical techniques.
¹H NMR: Expect characteristic downfield shifts for the protons on the aromatic ring, particularly those ortho and para to the newly formed sulfone group, due to its strong electron-withdrawing nature. The methylene protons adjacent to the sulfur will also experience a significant downfield shift compared to the starting material.
¹³C NMR: Similar to the proton NMR, the carbon signals in the aromatic ring and the methylene carbon adjacent to the sulfone will be shifted downfield.[16][17]
Mass Spectrometry (HRMS): The high-resolution mass spectrum should show a molecular ion peak corresponding to the addition of two oxygen atoms (a mass increase of 32.00 Da) to the starting material's formula.
Infrared (IR) Spectroscopy: The spectrum will exhibit strong characteristic absorption bands for the sulfone group (O=S=O) typically found around 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).
Troubleshooting Guide
Issue
Possible Cause
Suggested Solution
Incomplete Reaction
Insufficient mCPBA (due to degradation or low purity).
Add an additional portion (0.2-0.3 eq) of mCPBA and allow to stir for another 1-2 hours. Confirm reagent quality if the issue persists.
Reaction time too short.
Continue stirring at room temperature and monitor by TLC every hour.
Sulfoxide Intermediate Present
Insufficient mCPBA used (<2.0 eq).
Add another 1.1 eq of mCPBA to the reaction mixture and continue stirring.
Difficult Purification
Residual m-chlorobenzoic acid in the crude product.
Ensure the NaHCO₃ washes during work-up were thorough. If necessary, dissolve the crude product in ethyl acetate and re-wash with NaHCO₃.[15]
Low Yield
Product loss during aqueous work-up.
The sulfone product may have some water solubility. Back-extract the combined aqueous layers with DCM or ethyl acetate to recover more product.
References
UCLA Chemistry Department. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from UCLA EH&S. [Link]
Loba Chemie. (2016). M-CHLOROPERBENZOIC ACID EXTRA PURE MSDS. Retrieved from lobachemie.com. [Link]
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
Ashenhurst, J. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
Abramov, A. F. (2025). 13C NMR Analysis of some 4‐hydroxy‐2H‐1,2‐benzothiazine 1,1‐dioxides. ResearchGate. [Link]
Rossi, R. A., et al. (2005). Synthesis of 2H-1,2-benzothiazine 1,1-dioxides via heteroannulation reactions of 2-iodobenzenesulfonamide with ketone enolates under S(RN)1 conditions. PubMed. [Link]
Reddit r/Chempros. (2023). Removal of 3-chlorobenzoic acid from mCPBA reactions. Reddit. [Link]
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - mCPBA. Retrieved from UCLA Chemistry. [Link]
Google Patents. (2001). WO2001062719A1 - Selective oxidation of sulfides.
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from orgsyn.org. [Link]
National Center for Biotechnology Information. (n.d.). Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides. Retrieved from NCBI. [Link]
Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Retrieved from commonorganicchemistry.com. [Link]
ResearchGate. (n.d.). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA. Retrieved from ResearchGate. [Link]
Royal Society of Chemistry. (n.d.). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives. Retrieved from RSC Publishing. [Link]
National Center for Biotechnology Information. (2022). Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts. Retrieved from NCBI. [Link]
National Center for Biotechnology Information. (2023). Side Chain-modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Retrieved from NCBI. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. Retrieved from NCBI. [Link]
Raghu, K., et al. (2024). Design, Synthesis, and Molecular Docking of Novel Benzothiazinone Derivatives as DprE1 Inhibitors. Russian Journal of Bioorganic Chemistry. [Link]
ResearchGate. (2013). Novel Method for the Preparation of 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-Dioxides. Retrieved from ResearchGate. [Link]
MDPI. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][7][10]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Retrieved from mdpi.com. [Link]
University of Rochester Chemistry Department. (n.d.). Workup: mCPBA Oxidation. Retrieved from University of Rochester. [Link]
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from organic-chemistry.org. [Link]
National Center for Biotechnology Information. (2022). A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin. Retrieved from NCBI. [Link]
Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
Springer Nature. (2021). Homogeneous Oxidation of C–H bonds with m-CPBA Catalysed by a Co/Fe System. Retrieved from Springer. [Link]
MDPI. (2016). Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. Retrieved from mdpi.com. [Link]
Semantic Scholar. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel. [Link]
PubMed. (2012). Synthesis of 2H-benzo[b][7][10]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Retrieved from PubMed. [Link]
Application Notes & Protocols: N-Alkylation of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide Scaffolds
Introduction: The Significance of the Benzothiazinone Dioxide Core The 2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide scaffold is a privileged heterocyclic system in medicinal chemistry and drug development. This structural m...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Benzothiazinone Dioxide Core
The 2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide scaffold is a privileged heterocyclic system in medicinal chemistry and drug development. This structural motif is an integral part of various biologically active molecules. The core structure, featuring a cyclic sulfonamide (sultam) fused to a benzene ring, provides a rigid framework for orienting substituents in three-dimensional space, making it an attractive starting point for library synthesis and lead optimization. N-alkylation at the 4-position is a primary and critical modification, as the substituent introduced at this nitrogen atom can profoundly influence the compound's pharmacological properties, including target affinity, selectivity, and pharmacokinetic profile.
This guide provides a comprehensive overview of the chemical principles and detailed, field-proven protocols for the successful N-alkylation of this important scaffold, designed for researchers in synthetic and medicinal chemistry.
Core Mechanistic Principles: The Key to Successful N-Alkylation
The success of any N-alkylation strategy for the 2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide scaffold hinges on understanding the reactivity of the N-H bond.
Acidity of the N-H Proton: The proton on the nitrogen atom (N-4) is significantly acidic, with a pKa value analogous to that of other cyclic sulfonamides like saccharin. This heightened acidity is due to the powerful electron-withdrawing effects of two adjacent functional groups:
The Sulfone Group (-SO₂-): The sulfonyl group is one of the strongest electron-withdrawing groups in organic chemistry.
The Amide Carbonyl Group (-C=O): The carbonyl group also delocalizes electron density away from the nitrogen.
Upon deprotonation, the resulting conjugate base (an anion) is highly stabilized by resonance, with the negative charge delocalized over the sulfonyl oxygens, the carbonyl oxygen, and the nitrogen atom. This stability means that relatively moderate bases can be used to achieve complete deprotonation, which is the crucial first step in the most common alkylation pathways.[1][2]
Choice of Alkylation Strategy: Based on this principle, several robust methods can be employed. The choice depends on the nature of the alkylating agent (R-X), laboratory capabilities, and desired scale. The most common strategies involve SN2 displacement on an alkyl halide, phase-transfer catalysis for improved efficiency and greener conditions, and the Mitsunobu reaction for direct use of alcohols.
Diagram: General N-Alkylation Workflow
The following diagram illustrates the typical experimental sequence for the N-alkylation, purification, and characterization of the target compounds.
Caption: General workflow for N-alkylation procedures.
Protocol 1: Classical SN2 Alkylation with Alkyl Halides
This is the most direct and widely used method for N-alkylation. It involves the deprotonation of the scaffold followed by a nucleophilic attack of the resulting nitrogen anion on an electrophilic alkyl halide.
Rationale: The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF ensure rapid and complete formation of the nucleophilic anion. However, for many applications, weaker and easier-to-handle bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or acetonitrile are sufficient, especially when paired with more reactive alkylating agents (iodides > bromides > chlorides) and elevated temperatures.[3][4]
Step-by-Step Protocol:
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide (1.0 eq).
Solvent Addition: Add anhydrous DMF (or THF, Acetonitrile) to create a 0.1-0.2 M solution. Stir until the starting material is fully dissolved.
Deprotonation:
Method A (Strong Base): Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
Method B (Moderate Base): Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution at room temperature.
Alkylation: Add the alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1-1.5 eq) dropwise to the stirred solution.
Reaction:
For Method A (NaH), the reaction is often complete at room temperature within 2-12 hours.
For Method B (K₂CO₃), heat the reaction mixture to 60-80 °C and stir for 4-24 hours.
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Cool the reaction to room temperature. If using NaH, cautiously quench the excess hydride by slowly adding saturated aqueous NH₄Cl solution. If using K₂CO₃, dilute the mixture with water.
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
Washing: Wash the combined organic layers with water, then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-alkylated product.
Data Summary: Typical Reaction Conditions
Alkylating Agent
Base
Solvent
Temperature
Typical Time
Expected Yield
Benzyl Bromide
NaH
THF
0 °C to RT
4 h
>90%
Ethyl Iodide
K₂CO₃
DMF
70 °C
12 h
80-95%
Propargyl Bromide
K₂CO₃
Acetonitrile
60 °C
8 h
85-95%
Methyl Iodide
NaH
DMF
0 °C to RT
2 h
>95%
Protocol 2: Phase-Transfer Catalysis (PTC)
PTC is an excellent alternative that avoids the need for strictly anhydrous conditions or strong, hazardous bases like NaH. It is highly efficient, scalable, and environmentally friendlier.[5][6][7]
Rationale: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the deprotonated benzothiazinone anion from a solid or aqueous phase into an organic phase where the alkylating agent resides. This allows the reaction to proceed at the interface or in the organic phase using inexpensive inorganic bases.[5][6]
Caption: Role of the catalyst (Q+) in PTC N-alkylation.
Step-by-Step Protocol:
Preparation: To a round-bottom flask, add the 2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide (1.0 eq), powdered potassium carbonate (K₂CO₃, 3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
Solvent and Reagent Addition: Add toluene (or another nonpolar organic solvent) to create a 0.2-0.5 M solution. Add the alkyl halide (1.2 eq).
Reaction: Heat the heterogeneous mixture to 80-100 °C with vigorous stirring.
Monitoring: Monitor the reaction by TLC. Reactions are typically complete within 3-12 hours.
Work-up: Cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of the solvent.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often very clean but can be further purified by column chromatography or recrystallization if necessary.
Protocol 3: The Mitsunobu Reaction
This protocol is ideal for alkylating the scaffold with primary or secondary alcohols, which are not reactive under standard SN2 conditions. This reaction proceeds with inversion of stereochemistry at the alcohol's chiral center.[8][9]
Rationale: The Mitsunobu reaction uses a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol in situ, turning the hydroxyl group into a good leaving group. The acidic sulfonamide nitrogen then acts as the nucleophile to displace it.[9][10]
Step-by-Step Protocol:
Preparation: To a flame-dried flask under an inert atmosphere, add 2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq).
Solvent Addition: Add anhydrous THF to create a 0.1-0.2 M solution and stir to dissolve all solids.
Cooling: Cool the solution to 0 °C in an ice bath.
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 10-15 minutes. An exothermic reaction and color change are typically observed.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 6-24 hours.
Monitoring: Monitor the consumption of the alcohol by TLC.
Purification:
Challenge: The main challenge in Mitsunobu reactions is the removal of byproducts: triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.
Procedure: Concentrate the reaction mixture under reduced pressure. The crude residue can be directly purified by flash column chromatography. TPPO can sometimes be precipitated by adding diethyl ether and filtering, but co-elution during chromatography is common.
Trustworthiness & Self-Validation: Every protocol described must be a self-validating system. After purification, the identity and purity of the N-alkylated product must be rigorously confirmed.
¹H and ¹³C NMR Spectroscopy: To confirm the structure, including the successful incorporation of the alkyl group and the disappearance of the N-H proton signal.
Mass Spectrometry (MS/HRMS): To confirm the molecular weight and elemental composition of the product.
Thin Layer Chromatography (TLC): To assess purity against the starting material and crude mixture. A single spot after purification is desired.
References
N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds. Request PDF. Available at: [Link]
Synthesis of Novel Saccharin Derivatives. MDPI. Available at: [Link]
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]
Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Penn State Research Database. Available at: [Link]
Mitsunobu reaction. Organic Synthesis. Available at: [Link]
Alkylation Reactions. Mettler Toledo. Available at: [Link]
Mitsunobu reaction. Wikipedia. Available at: [Link]
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Semantic Scholar. Available at: [Link]
Design of benzoxathiazin-3-one 1,1-dioxides as a new class of irreversible serine hydrolase inhibitors. PMC. Available at: [Link]
Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]
Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Semantic Scholar. Available at: [Link]
Alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method. Arkivoc. Available at: [Link]
Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane. American Chemical Society. Available at: [Link]
Synthesis of N-acyl and N-alkyl saccharin derivatives. ResearchGate. Available at: [Link]
SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. Available at: [Link]
2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate. Available at: [Link]
Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. Available at: [Link]
Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. Available at: [Link]
Synthesis of some new tricyclic 1,4-benzothiazinones I. Zenodo. Available at: [Link]
Saccharin alkylation: O vs. N substitution. Semantic Scholar. Available at: [Link]
Aqueous-Mediated N-Alkylation of Amines. ResearchGate. Available at: [Link]
Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters. Available at: [Link]
SYNTHESIS OF NEW[10][11]-BENZOTHIAZINE DERIVATIVES. ResearchGate. Available at: [Link]
Acidity and Basicity of Amines. Chemistry LibreTexts. Available at: [Link]
Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. Available at: [Link]
Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Available at: [Link]
Synthesis and properties of N-substituted saccharin derivatives. PubMed. Available at: [Link]
Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. Available at: [Link]
2-Benzoyl-2H-1,4-benzothiazin-3(4H)-one. PMC. Available at: [Link]
Synthesis, Alkylation and Reduction of 4‐Aryl‐2H‐1,2,3‐benzothiadiazine 1,1‐dioxides. ChemistrySelect. Available at: [Link]
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. Available at: [Link]
Amine Reactivity. Michigan State University Department of Chemistry. Available at: [Link]
Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][10][11]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. Available at: [Link]
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available at: [Link]
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]
The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry. Available at: [Link]
Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. PubMed. Available at: [Link]
Microwave-assisted synthesis of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide
Application Note: Microwave-Assisted Synthesis of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide Abstract This application note details a robust, microwave-assisted protocol for the synthesis of 2H-1,4-Benzothiazin-3(4H)-one...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Microwave-Assisted Synthesis of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide
Abstract
This application note details a robust, microwave-assisted protocol for the synthesis of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide , a privileged scaffold in medicinal chemistry known for its aldose reductase inhibitory and antimicrobial properties. By transitioning from conventional thermal reflux to microwave irradiation, this protocol reduces reaction times from hours to minutes, improves yield profiles by minimizing oxidative side-products, and utilizes green chemistry principles. The method employs a sequential two-step strategy: rapid heterocyclization followed by controlled oxidation, optimized for reproducibility in standard single-mode microwave reactors.
Introduction & Scientific Context
The 1,4-benzothiazine nucleus is a structural bioisostere of quinoxaline and 1,4-benzoxazine, appearing in various therapeutic agents including antipsychotics, antifungals, and non-steroidal anti-inflammatory drugs (NSAIDs). The 1,1-dioxide derivative (sulfone) is particularly significant as it enhances metabolic stability and alters the electronic properties of the pharmacophore, often increasing potency against targets like aldose reductase.
Why Microwave Irradiation?
Dielectric Heating: Polar solvents (DMF, Acetic Acid) couple efficiently with microwave energy, generating rapid internal heating that accelerates the rate-limiting nucleophilic substitution steps.
Selectivity: Fast heating profiles minimize the "thermal history" of the reaction, reducing the formation of disulfide byproducts common in thiol chemistry.
Safety: Sealed-vessel technology prevents the release of noxious thiols and allows for safe handling of oxidative exotherms.
Reaction Mechanism & Strategy
The synthesis proceeds via two distinct chemical transformations:[1][2][3]
Cyclocondensation: A nucleophilic attack by 2-aminobenzenethiol on ethyl chloroacetate, followed by an intramolecular amide bond formation.
Oxidation: Electrophilic oxidation of the sulfide sulfur to a sulfone using hydrogen peroxide in acidic media.
Mechanistic Pathway (Graphviz Diagram):
Caption: Sequential mechanistic pathway from starting materials to the final sulfone product.
Experimental Protocol
Safety Warning: 2-Aminobenzenethiol is toxic and has a stench; handle in a fume hood. Hydrogen peroxide (30%) is a strong oxidant; avoid contact with metals and organic solvents in unvented containers.
Equipment Requirements
Microwave Reactor: Single-mode (e.g., CEM Discover, Biotage Initiator) or Multi-mode system.
Vessels: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.
Temperature Control: IR sensor or Fiber Optic probe (preferred).
Step 1: Synthesis of 2H-1,4-Benzothiazin-3(4H)-one
Dissolve 2-aminobenzenethiol (1.25 g, 10 mmol) in 10 mL of Ethanol in a microwave vial.
Add
(2.76 g, 20 mmol) followed by dropwise addition of ethyl chloroacetate (1.35 g, 11 mmol).
Seal the vial and irradiate at 120 °C for 12 minutes (High stirring).
Work-up: Pour the reaction mixture into crushed ice. The solid precipitate (sulfide) is filtered, washed with cold water, and recrystallized from ethanol.[4]
Yield Expectation: 85-92%
Checkpoint: Confirm absence of SH stretch in IR (~2500 cm⁻¹).
Step 2: Oxidation to 1,1-Dioxide
Target: Conversion of Sulfide (-S-) to Sulfone (-SO2-).
Parameter
Condition
Reagent
Isolated Sulfide (from Step 1)
Oxidant
30% Hydrogen Peroxide (, 5.0 equiv)
Solvent
Glacial Acetic Acid (AcOH)
MW Temp
80 °C
Hold Time
10 minutes
Procedure:
Suspend the sulfide intermediate (1.65 g, 10 mmol) in 8 mL of Glacial Acetic Acid.
Slowly add 30%
(5 mL, excess). Caution: Exothermic.
Seal the vial. Ramp temperature to 80 °C over 2 minutes, then hold for 10 minutes .
Work-up: Allow to cool. Pour into ice water. The white crystalline precipitate is the sulfone. Filter and wash with water to remove acid traces.
Yield Expectation: 80-88%
Workflow Visualization
Caption: Operational workflow for the sequential microwave synthesis.
Characterization & Data Analysis
To validate the synthesis, the following spectral signatures must be confirmed:
IR Spectroscopy (KBr):
Amide C=O: Sharp band at ~1660–1680 cm⁻¹.
NH Stretch: Broad band at ~3200 cm⁻¹.
Sulfone (O=S=O): Two strong bands at 1140–1160 cm⁻¹ (symmetric) and 1290–1310 cm⁻¹ (asymmetric). Absence of these indicates incomplete oxidation.
¹H NMR (DMSO-d₆, 400 MHz):
NH: Singlet at δ 10.5–10.8 ppm.
CH₂ (C-2): Singlet at δ 4.6–4.8 ppm. Note: This peak shifts downfield significantly compared to the sulfide precursor due to the electron-withdrawing sulfone group.
Aromatic Protons: Multiplets in the δ 7.0–8.0 ppm region.
Optimization & Troubleshooting
Issue
Probable Cause
Solution
Low Yield (Step 1)
Disulfide formation (oxidation of starting thiol).
Degas solvents with before use. Ensure rapid heating ramp.
Incomplete Oxidation
Peroxide degradation.
Use fresh 30% . Increase MW time by 5 min increments.
Do not exceed 80 °C. Use a vessel with a pressure release limit.
References
Rathod, A. K. (2013). A Microwave-assisted Synthesis of Some New Benzothiazines Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences Review and Research.
Gupta, K. (2011). Microwave Assisted Facile Syntheses of Some Substituted 4H-1,4-Benzothiazines. TSI Journals.
Goyal, K., et al. (2013). Synthesis and biological activity of substituted 4H-1,4-benzothiazines, their sulfones, and ribofuranosides. Nucleosides, Nucleotides and Nucleic Acids.[6]
Sianesi, E., et al. (1973). 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide and 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide nitrogen derivatives with central nervous system activity. Journal of Medicinal Chemistry.
Sangvikar, M. R., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade. RSC Advances.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide Synthesis
User Role: Senior Application Scientist
Subject: Optimization Guide & Troubleshooting for Benzothiazine 1,1-dioxide Scaffolds
Introduction: The Synthetic Challenge
The 2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide scaffold is a critical pharmacophore, often serving as a bioisostere for quinolone antibiotics or as a core for aldose reductase inhibitors. However, researchers frequently encounter a "yield ceiling" around 40-50% due to two competing failure modes: oxidative dimerization of the thiol precursor and incomplete oxidation of the sulfide to the sulfone.
This guide moves beyond standard textbook recipes to provide a self-validating, optimized workflow.
Module 1: The Precursor Synthesis (Ring Closure)
The Reaction: Condensation of 2-aminobenzenethiol (2-ABT) with chloroacetyl chloride (or ethyl chloroacetate).
The Problem: 2-ABT is highly susceptible to air oxidation, forming bis(2-aminophenyl) disulfide. This impurity is often mistaken for the product or forms a sticky yellow oil that inhibits crystallization.
Harsh; often cleaves the amide bond or opens the ring.
Oxone®
High (80-90%)
Good
Medium
Requires aqueous solubility; good for small scale.
Recommended Protocol: The H₂O₂/Acetic Acid Reflux
This method uses glacial acetic acid as both solvent and catalyst, forming peracetic acid in situ.
Dissolution: Dissolve the sulfide intermediate in Glacial Acetic Acid (10 mL per gram).
Oxidant Addition: Add 30% H₂O₂ (5.0 eq) at room temperature.
Thermal Ramp: Heat to 60°C for 30 minutes, then Reflux for 2 hours.
Checkpoint: If the solution turns dark brown, reduce heat. A straw-yellow color is nominal.
Crystallization: Cool to room temperature. The sulfone often crystallizes spontaneously. If not, pour onto crushed ice.
Module 3: Visualization of Pathways
The following diagram illustrates the critical decision points in the synthesis.
Caption: Synthetic pathway emphasizing the critical oxidation control point and the risk of disulfide byproduct formation.
Module 4: Troubleshooting & FAQs
Q1: "My product is a sticky oil that won't crystallize after the first step. What happened?"
Diagnosis: You likely have significant disulfide contamination (Bis(2-aminophenyl) disulfide).
The Fix:
Trituration: Add cold ethanol and scratch the flask sides. The benzothiazine is soluble in hot ethanol but less so in cold; the disulfide is more soluble in organics.
Prevention: You must use fresh 2-aminobenzenethiol. If the reagent is dark yellow/brown before use, distill it under reduced pressure or use a reducing agent (Zn dust) during the reaction.
Q2: "I have a mixture of sulfoxide and sulfone. Can I separate them?"
Diagnosis: Incomplete oxidation.
The Fix:
Separation: Separation is difficult due to similar polarity.
Push to Completion: Do not attempt to separate. Instead, re-dissolve the mixture in acetic acid, add fresh H₂O₂ (2 eq), and reflux for another hour. The sulfoxide will convert to the sulfone. The sulfone is thermodynamically stable and will not degrade under these conditions.
Q3: "Why use Glacial Acetic Acid? Can I use Ethanol?"
Expert Insight: Ethanol is a poor choice for the oxidation step.
Solubility: The sulfide precursor is poorly soluble in ethanol at the concentrations needed for efficient oxidation.
Catalysis: Acetic acid acts as a proton source to activate the peroxide (forming peracetic acid), which is a more potent electrophilic oxygen source than H₂O₂ alone.
Q4: "My yield is low (<30%). Can I use a one-pot method?"
Alternative Strategy: Yes. If the two-step method fails, consider the Saccharin Ring Expansion (Gabriel-Colman rearrangement context).
Route: Reaction of saccharin sodium salt with ethyl chloroacetate followed by base-induced rearrangement.
Pros: Avoids the smelly thiol reagents.
Cons: Can require harsh basic conditions (NaOEt/EtOH) which may hydrolyze other sensitive groups.
Module 5: Purification & Characterization
Recrystallization Protocol:
The 1,1-dioxide is a highly polar, stable solid.
Solvent: Ethanol/Water (9:1 ratio) or pure Glacial Acetic Acid.
Procedure: Dissolve in boiling solvent. Add water dropwise until slight turbidity appears. Cool slowly to 4°C.
Visual Check: Pure product typically forms white to off-white needles.
Spectroscopic Validation (NMR Markers):
Sulfide (Precursor): Look for methylene protons (S-CH₂-CO) around 3.50 ppm .
Sulfone (Target): The electron-withdrawing effect of the SO₂ group shifts the methylene protons downfield to approximately 4.70–4.90 ppm . This shift is the primary indicator of successful oxidation.
References
Oxidation Methodology
Title: Spectroscopic and Physical Studies on the Oxidation of Some 4H-1,4-Benzothiazines with Hydrogen Peroxide in Acetic Acid.[1]
Optimizing pH conditions for the stability of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide. This resource provides in-depth troubleshooting adv...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you in optimizing the pH conditions for the stability of this compound during your experiments. Our guidance is grounded in established principles of chemical kinetics and pharmaceutical stability testing.
Introduction: The Critical Role of pH in Stability
2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound featuring both a cyclic sulfonamide (a sultam) and a γ-lactam ring. Both of these functional groups are susceptible to hydrolysis, making the molecule's stability highly dependent on the pH of its environment. Understanding and controlling the pH is therefore paramount to ensure the integrity of the compound in formulations, during analytical testing, and in biological assays. This guide will walk you through the principles of pH-dependent degradation and provide practical steps to identify the optimal pH for maximum stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide in aqueous solutions?
A1: The molecule has two primary sites susceptible to hydrolytic degradation: the amide bond within the γ-lactam ring and the sulfur-nitrogen (S-N) bond of the cyclic sulfonamide (sultam).
Lactam Hydrolysis: This is often the more facile degradation pathway, particularly under basic conditions. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the lactam, leading to ring-opening. This cleavage would result in the formation of a substituted 2-aminophenylsulfonic acid derivative.
Sulfonamide (Sultam) Hydrolysis: The S-N bond can also be cleaved under both acidic and basic conditions.[1] In acidic media, protonation of the nitrogen atom can make the sulfur atom more susceptible to nucleophilic attack by water. In basic media, direct nucleophilic attack by hydroxide on the sulfur atom can occur.[1][2] Cleavage of this bond would lead to a different set of degradation products.
Q2: At what pH is 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide expected to be most stable?
A2: For many sulfonamides, maximum stability is often observed in the neutral pH range.[1] Both highly acidic and highly basic conditions are likely to accelerate the degradation of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide due to the acid- and base-catalyzed hydrolysis of the lactam and sulfonamide moieties. However, the precise pH of maximum stability must be determined experimentally by conducting a pH-rate profile study.
Q3: What are the typical appearances of degradation in my sample solution?
A3: Degradation is a chemical process and may not always be visually apparent. However, you might observe:
A decrease in the peak area of the parent compound and the appearance of new peaks in your HPLC chromatogram.
A change in the pH of the solution over time, as the degradation products may have different pKa values than the parent compound.
In cases of significant degradation, a color change or precipitation might occur.
Q4: How can I monitor the degradation of my compound?
A4: The most effective method for monitoring the degradation of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide and quantifying its stability is by using a stability-indicating high-performance liquid chromatography (HPLC) method.[3][4] A stability-indicating method is a validated analytical procedure that can accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from any of its degradation products.[3]
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Rapid loss of parent compound in solution.
The pH of your solution is in a region of high instability (likely highly acidic or basic).
Immediately measure the pH of your solution. Adjust the pH towards a neutral range (pH 6-8) using appropriate buffers and re-analyze. For long-term storage, consider preparing solutions in a validated buffer system within the optimal stability range determined from a pH-rate profile study.
Inconsistent results between experiments.
Fluctuation in the pH of the prepared solutions or temperature variations.
Always use calibrated pH meters and freshly prepared buffers. Ensure that all experiments are conducted at a consistent and controlled temperature, as degradation rates are temperature-dependent.[1]
Appearance of unexpected peaks in HPLC analysis.
These are likely degradation products.
Perform a forced degradation study to intentionally generate degradation products. This will help in identifying the peaks and confirming that your analytical method can resolve them from the parent peak.
Difficulty in achieving desired degradation (5-20%) in forced degradation studies.
The stress conditions (pH, temperature, time) are not severe enough.
For hydrolytic degradation, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature (e.g., to 50-60 °C), or extend the duration of the study.[5]
Experimental Protocols
Protocol 1: pH-Rate Profile Study
This study is essential to determine the pH at which 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide is most stable.
Objective: To determine the first-order degradation rate constant (k) at various pH values.
Methodology:
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Use buffers with known pKa values and low reactivity (e.g., phosphate, citrate, borate).
Sample Preparation: Prepare stock solutions of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.
Incubation: In separate, sealed, light-protected vials, add a small aliquot of the stock solution to each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
Time Points: Place the vials in a constant temperature bath (e.g., 50 °C to accelerate degradation). At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
Quenching (if necessary): Immediately quench the degradation reaction by diluting the aliquot in the mobile phase or a buffer at the optimal stability pH and storing it at a low temperature (e.g., 4 °C) until analysis.
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Data Analysis: For each pH, plot the natural logarithm of the concentration of the parent compound versus time. The slope of the line will be the negative of the observed first-order rate constant (-k).
pH-Rate Profile: Plot the logarithm of the rate constant (log k) against the pH. The pH at the minimum of this V-shaped or U-shaped curve will be the pH of maximum stability.
Protocol 2: Forced Degradation Study
This study is performed to identify potential degradation products and to demonstrate the specificity of the analytical method.[6]
Objective: To generate degradation products under various stress conditions.
Methodology:
Acid Hydrolysis: Dissolve the compound in 0.1 M to 1 M HCl and heat at 50-60 °C for a specified period (e.g., 8 hours).[5]
Base Hydrolysis: Dissolve the compound in 0.1 M to 1 M NaOH and heat at 50-60 °C for a specified period (e.g., 8 hours).[5]
Neutral Hydrolysis: Dissolve the compound in water and heat at 50-60 °C for a specified period (e.g., 8 hours).
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
Photolytic Degradation: Expose a solution of the compound to a light source as specified in ICH Q1B guidelines.
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70 °C).
Analysis: After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis. Analyze the stressed samples alongside an unstressed control. The goal is to achieve 5-20% degradation of the active ingredient.[6]
Data Presentation
Table 1: Hypothetical pH-Rate Profile Data for 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide at 50 °C
pH
Rate Constant (k) (h⁻¹)
Half-life (t½) (h)
2.0
0.0866
8.0
4.0
0.0116
60.0
6.0
0.0023
301.4
7.0
0.0015
462.1
8.0
0.0035
198.0
10.0
0.0578
12.0
12.0
0.2310
3.0
Note: This data is for illustrative purposes only. Actual results will vary.
Visualizations
Caption: Workflow for determining the optimal pH for stability.
Caption: Primary degradation pathways under acidic and basic conditions.
References
Wood, J., et al. "Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group." University of Huddersfield Research Portal, 2002. [Link]
Piggott, A. "Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis." Tetrahedron Letters, 2007. [Link]
Pharmaguideline. "Forced Degradation Study in Pharmaceutical Stability." Pharmaguideline. [Link]
Sharp. "Forced degradation studies: A critical lens into pharmaceutical stability." Sharp, 2025. [Link]
ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass Laboratories, 2026. [Link]
A Guide to the 1H NMR Spectral Interpretation of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide and its Analogs
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the benzothiazine scaffold is of considerable interest due to its presence in a variety of pharmacologically...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzothiazine scaffold is of considerable interest due to its presence in a variety of pharmacologically active agents.[1] The oxidation state of the sulfur atom within the thiazine ring, particularly its conversion to a sulfone (1,1-dioxide), profoundly influences the molecule's electronic properties, conformation, and, consequently, its biological activity. Understanding the nuanced effects of this oxidation on the molecule's ¹H NMR spectrum is paramount for unambiguous structural elucidation and for drawing structure-activity relationships.
This guide provides an in-depth analysis of the ¹H NMR spectral features of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide, presenting a comparative study with its non-oxidized counterpart and other related derivatives. We will delve into the causal electronic and conformational effects that govern the observed chemical shifts and coupling patterns, offering a framework for the confident interpretation of these spectra in a research and drug development context.
The Decisive Influence of the Sulfone Group: A Comparative ¹H NMR Analysis
The oxidation of the sulfide in the thiazine ring to a sulfone introduces a powerful electron-withdrawing group, which dramatically alters the electronic environment of the entire molecule. This is reflected in significant changes in the ¹H NMR spectrum. To illustrate these effects, we will compare the expected spectral features of the parent 2H-1,4-Benzothiazin-3(4H)-one with its 1,1-dioxide derivative, drawing upon data from various substituted analogs found in the literature.
A key and somewhat counterintuitive observation in related benzothiazinone systems is the impact of the sulfone on the aromatic protons. While one might expect a general downfield shift of all aromatic protons due to the electron-withdrawing nature of the SO₂ group, the reality is more complex. In some instances, the aromatic protons of the sulfone have been observed to be shifted upfield compared to the parent thioether.[2][3] This is attributed to the delocalization of the sulfur lone pair in the thioether, which imparts a negative character to the adjacent carbons, leading to a significant downfield shift of the aromatic protons in the non-oxidized form.[2][3] Upon oxidation to the sulfone, this delocalization is removed, and the puckering of the thiazine ring can lead to conformational changes that also influence the aromatic proton environment.[2][3]
Below is a comparative table of approximate ¹H NMR chemical shifts for the core protons of 2H-1,4-Benzothiazin-3(4H)-one and its 1,1-dioxide, based on data from various derivatives.
The sulfone group is strongly electron-withdrawing, leading to a general deshielding of the aromatic protons and a downfield shift. However, the removal of sulfur lone pair delocalization can sometimes lead to an upfield shift for specific protons compared to the parent thioether.[2][3]
These protons are alpha to both the carbonyl group and the sulfur atom. The strong deshielding effect of the adjacent sulfone group causes a significant downfield shift compared to the sulfide.
The chemical shift of the amide proton is highly dependent on solvent and concentration. The electron-withdrawing nature of the sulfone may lead to a slight downfield shift.
In-Depth Spectral Interpretation of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide
The ¹H NMR spectrum of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide is expected to exhibit distinct signals corresponding to the aromatic, methylene, and amide protons.
The Aromatic Region (δ ~7.1-7.9 ppm)
The four protons on the benzene ring will present as a complex multiplet system. The proton ortho to the sulfone group is expected to be the most downfield due to the strong anisotropic and inductive effects of the SO₂ group. The coupling patterns (ortho, meta, and para) will be crucial for assigning the individual protons.
The Methylene Protons (δ ~4.2-4.7 ppm)
The two protons on the C2 carbon, adjacent to the carbonyl and the sulfone, will appear as a singlet. Their significant downfield shift is a hallmark of the 1,1-dioxide structure.
The Amide Proton (δ ~10.7 ppm)
The N-H proton will likely appear as a broad singlet. Its chemical shift can be confirmed by D₂O exchange, where the peak will disappear.
Structural Elucidation Workflow
The following diagram illustrates a typical workflow for the structural confirmation of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide, integrating ¹H NMR with other analytical techniques.
Caption: Workflow for the synthesis and structural confirmation of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide.
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
The following is a standard protocol for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide.
Deuterated solvent (e.g., DMSO-d₆, CDCl₃), 0.6-0.7 mL
High-quality 5 mm NMR tube
Pipette
Vortex mixer
Procedure:
Sample Weighing: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry vial.
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; DMSO-d₆ is often suitable for this class of compounds due to their polarity.
Mixing: Gently vortex the sample to ensure complete dissolution. If the compound is not fully soluble, gentle warming or sonication may be employed.
Transfer to NMR Tube: Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube. Avoid any solid particles.
Spectrometer Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Referencing: Reference the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
Integration and Peak Picking: Integrate the signals to determine the relative proton ratios and pick the peaks to identify their chemical shifts.
Alternative and Complementary Analytical Techniques
While ¹H NMR is a cornerstone of structural elucidation, a comprehensive characterization of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide and its analogs should include complementary techniques:
¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule. The chemical shifts of the carbons will also be influenced by the sulfone group.
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[2]
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key absorbances for this compound would include the N-H stretch, C=O stretch of the amide, and the characteristic symmetric and asymmetric stretches of the sulfone group.[2][6]
X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in the solid state, confirming connectivity and stereochemistry.
Conclusion
The ¹H NMR spectrum of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide offers a rich source of structural information. The presence of the sulfone group induces significant and characteristic downfield shifts of the adjacent methylene protons, providing a clear diagnostic marker for the oxidation state of the sulfur atom. The aromatic region, while complex, reveals the electronic perturbations caused by the SO₂ group. By carefully analyzing the chemical shifts, coupling constants, and multiplicities, and by comparing the spectrum to that of the non-oxidized analog and other derivatives, researchers can confidently elucidate and confirm the structure of this important heterocyclic scaffold. The integration of ¹H NMR with other spectroscopic techniques provides a robust and self-validating system for the characterization of novel benzothiazinone derivatives in the pursuit of new therapeutic agents.
References
Multifunctional Aldose Reductase Inhibitors Based on 2H-benzothiazine 1,1-dioxide Experimental section. (n.d.).
SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. (2018). IJCRT.org.
Syntheses and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone Derived from BTZ043. (2014). ACS Medicinal Chemistry Letters. [Link]
Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][5][7]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). MDPI. [Link]
Syntheses and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone Derived from BTZ043. (2014). PubMed Central. [Link]
A CONVENIENT SYNTHESIS OF 2-(ALKYL(OR ARYL)SULFANYL)- 2H-1,4-BENZOTHIAZIN-3(4H). (2018). YAKUGAKU ZASSHI.
Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides. (2012). European Journal of Chemistry.
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]
Side Chain-modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. (2023). Preprints.org.
Full article: Synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides and their evaluation as ligands for NMDA receptor glycine binding site. (2015). Taylor & Francis Online.
H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. (2008).
Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Posi. (2025). ORBi.
Characteristic FTIR absorption bands of the sulfone group in benzothiazine derivatives
Technical Comparison Guide: FTIR Profiling of Sulfone Moieties in Benzothiazine Scaffolds Executive Summary This guide provides a technical analysis of Fourier Transform Infrared Spectroscopy (FTIR) for the structural el...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: FTIR Profiling of Sulfone Moieties in Benzothiazine Scaffolds
Executive Summary
This guide provides a technical analysis of Fourier Transform Infrared Spectroscopy (FTIR) for the structural elucidation of the sulfone group (
) within benzothiazine derivatives. Benzothiazines, the core scaffold of oxicam NSAIDs (e.g., Piroxicam, Meloxicam), rely on the oxidation state of the sulfur atom for their biological efficacy and stability. While Nuclear Magnetic Resonance (NMR) and X-ray Crystallography (XRD) provide skeletal and 3D structural data, FTIR remains the most sensitive technique for directly probing the polarity and bond strength of the sulfone moiety. This guide compares FTIR against these alternatives and details a self-validating protocol for high-fidelity spectral acquisition.
Part 1: The Physics of the Sulfone Stretch
The sulfone group (
) is a thionyl-derived moiety characterized by two distinct S=O bonds. In benzothiazine derivatives, this group is embedded within a heterocyclic ring, often constrained by adjacent steric bulk (e.g., a 4-hydroxy group or N-methyl substitution).
Because the S=O bond is highly polar, it exhibits a strong change in dipole moment during vibration, making it intensely infrared active . This is a key differentiator from Raman spectroscopy, where the signal is often weaker for this specific dipole change.
Characteristic Vibrational Modes
The sulfone group exhibits two primary stretching vibrations that serve as the "fingerprint" for benzothiazine oxidation:
Asymmetric Stretching (
):
Energy: High energy, typically 1330–1360 cm⁻¹ .
Behavior: In the solid state (crystalline), this band often splits into a doublet or triplet due to crystal field splitting or Fermi resonance.
Benzothiazine Specifics: In 4-hydroxy-1,2-benzothiazine derivatives, this band is extremely sensitive to the electronic environment of the benzene ring fused to the thiazine. Electron-withdrawing groups on the benzene ring shift this band to higher wavenumbers (blue shift) by increasing the S=O bond order.
Symmetric Stretching (
):
Energy: Lower energy, typically 1140–1180 cm⁻¹ .
Behavior: Appears as a sharp, intense doublet.
Diagnostic Value: This band is less sensitive to steric hindrance than the asymmetric stretch, making it a reliable confirmation marker.
Scissoring/Bending (
):
Energy:520–580 cm⁻¹ .
Utility: Often obscured in the fingerprint region but critical for differentiating between sulfones and sulfonamides when coupled with high-resolution scans.
Part 2: Comparative Analysis (FTIR vs. Alternatives)
While FTIR is the industry standard for functional group verification, it must be contextualized against other analytical techniques used in drug development.
Table 1: Technical Comparison of Analytical Modalities for Sulfone Detection
Feature
FTIR (Transmission/ATR)
Raman Spectroscopy
¹H / ¹³C NMR
X-Ray Diffraction (XRD)
Primary Detection Principle
Change in Dipole Moment (Vibrational)
Change in Polarizability (Inelastic Scattering)
Magnetic Spin of Nuclei
Electron Density Diffraction
Sulfone Sensitivity
High (Strong dipole = Strong Signal)
Moderate (Better for symmetric homonuclear bonds)
Indirect (Deshielding of adjacent protons)
Definitive (Bond lengths/angles)
Sample State
Solid (Powder), Liquid, Film
Solid, Liquid, Aqueous
Solution (requires deuterated solvent)
Single Crystal (ideal) or Powder
Sample Preparation
Moderate (KBr pellet) to Low (ATR)
None to Minimal
High (Solvent dissolution)
High (Crystallization)
Destructive?
No (ATR) / Yes (KBr pellet)
No
No
No
Cost & Throughput
Low Cost / High Throughput
Medium Cost / High Throughput
High Cost / Low Throughput
Very High Cost / Low Throughput
Limit of Detection
~1-10 µg (KBr)
>10 µg
~1 mg
N/A (Structural, not quantitative)
Why FTIR Wins for Sulfone Profiling
Direct Observation: Unlike NMR, which infers the presence of
via the chemical shift of neighboring protons (e.g., downfield shift of H-7/H-8 aromatic protons), FTIR directly interrogates the S=O bond energy.
Polymorph Discrimination: Benzothiazine drugs like Piroxicam exhibit polymorphism. FTIR is superior to solution-state NMR for distinguishing these solid-state forms because the
stretching frequencies shift based on intermolecular hydrogen bonding networks in the crystal lattice.
Part 3: Experimental Protocol
To achieve publication-quality spectra that resolve the splitting of the asymmetric sulfone band, a KBr Pellet Transmission protocol is superior to ATR. ATR crystals (Diamond/ZnSe) often have limited penetration depth and can flatten intense peaks due to refractive index changes, obscuring fine splitting patterns.
Protocol: High-Fidelity KBr Pellet Fabrication
Objective: Create a transparent, 13mm disc with <1% moisture content to prevent water bands (3400 cm⁻¹ and 1640 cm⁻¹) from interfering with the baseline.
Materials:
Spectroscopic grade KBr (dried at 110°C for 24h).
Agate mortar and pestle.
Hydraulic press (10-ton capacity).
Vacuum desiccator.
Step-by-Step Workflow:
Background Collection:
Purge the FTIR bench with dry nitrogen for 15 minutes to remove atmospheric
and .
Collect an open-beam background spectrum (32 scans, 4 cm⁻¹ resolution).
Sample Preparation (The "Sandwich" Method):
Grinding: Grind 1–2 mg of the benzothiazine derivative in an agate mortar until it is a fine powder (particle size < 2 µm). This prevents the Christiansen Effect , which causes baseline sloping due to scattering.
Dilution: Add 200 mg of dry KBr powder. Crucial: Do not grind forcefully; mix gently to avoid absorbing atmospheric moisture.
Homogenization: Ensure the mixture is uniform.
Pellet Pressing:
Transfer the mixture to the die set.
Apply vacuum for 2 minutes to remove trapped air.
Press at 8–10 tons for 2 minutes.
Visual Check: The resulting pellet must be transparent (glass-like), not milky. A milky pellet indicates moisture or insufficient pressure.
Criteria 1: Transmission at 2000 cm⁻¹ should be >75%.
Criteria 2: The water band at 3400 cm⁻¹ should be <10% absorbance.
Criteria 3: The sulfone asymmetric stretch (~1340 cm⁻¹) should not be "flat-topped" (saturation). If absorbance > 1.2, regrind with more KBr.
Part 4: Data Visualization & Logic
Figure 1: Vibrational Mode Logic
The following diagram illustrates the vibrational logic used to assign the sulfone bands.
Caption: Figure 1. Vibrational hierarchy of the sulfone moiety in benzothiazines. Note that crystal lattice effects primarily impact the asymmetric stretch, causing diagnostic splitting.
Figure 2: Analytical Decision Workflow
A logic flow for researchers to confirm the sulfone group presence.
When analyzing your spectra, use the following reference table for band assignment. Shifts outside these ranges often indicate specific substitution patterns on the benzothiazine ring (e.g., N-methylation or halogenation).
Vibrational Mode
Wavenumber (cm⁻¹)
Intensity
Notes
1332 – 1355
Strong
Often splits into 2-3 bands in solid state due to crystal packing.
1140 – 1180
Strong, Sharp
Very stable position; less affected by substituents.
(Amide)
1640 – 1660
Strong
Distinguish from sulfone; usually the strongest peak in the spectrum.
(Aromatic)
1550 – 1600
Medium
Characteristic of the benzene ring fusion.
520 – 580
Medium/Weak
Use to confirm if fingerprint region is crowded.
Key Insight: If the asymmetric band at 1340 cm⁻¹ is shifted significantly higher (>1360 cm⁻¹), it indicates strong electron-withdrawing groups on the benzene ring (e.g., -NO2, -F), which stiffen the S=O bond. Conversely, electron-donating groups may cause a slight red shift.
References
Saraf, S., Khan, M. A., & Al-Mousawi, S. (2020). Infrared Spectra of Phenothiazines and Their Sulfone Analogues. Kuwait University. Retrieved from
Garg, A., et al. (2015).[2] Synthesis, Spectral Characterization and Pharmaceutical Importance of Novel 4H-1,4-Benzothiazines and Their Sulfone Analogues. International Journal of Pharmaceutical Sciences and Research. Retrieved from
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard Reference for General IR Tables).
Shimadzu Corporation. (n.d.). KBr Pellet Method: Measurement and Sample Preparation. Retrieved from
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Retrieved from
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide
Introduction: Decoding Molecular Structures with Mass Spectrometry In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. It...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Decoding Molecular Structures with Mass Spectrometry
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. Its ability to provide high-resolution information on the mass-to-charge ratio (m/z) of a molecule and its fragments offers profound insights into its chemical identity. For researchers in drug discovery and development, a thorough understanding of a compound's fragmentation behavior under mass spectrometric conditions is not merely academic; it is a critical component of metabolite identification, impurity profiling, and pharmacokinetic studies. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide, a molecule of interest in medicinal chemistry. In the absence of direct experimental data for this specific compound in the public domain, we will apply well-established fragmentation principles of related chemical moieties, particularly sulfonamides and benzothiazine derivatives, to predict its behavior. To provide a robust comparative framework, we will contrast its expected fragmentation with that of its non-oxidized precursor, 2H-1,4-Benzothiazin-3(4H)-one.
Predicted Fragmentation of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide: The Impact of the Sulfone Group
The structure of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide is characterized by a benzothiazine core with a lactam functionality and a sulfone group. The presence of the highly oxidized sulfur atom is anticipated to be the primary driver of its fragmentation pattern. Drawing parallels with the known behavior of sulfonamides and related cyclic sulfones in mass spectrometry, a prominent initial fragmentation step is the extrusion of sulfur dioxide (SO₂).
A key fragmentation pathway for aromatic sulfonamides involves the loss of SO₂ from the molecular ion. This process is often a dominant feature in their mass spectra. This elimination is a rearrangement process that leads to the formation of a stable radical cation.
Following the initial loss of SO₂, the resulting fragment ion is expected to undergo further decomposition characteristic of the remaining heterocyclic structure. This can involve the loss of carbon monoxide (CO) from the lactam ring, a common fragmentation for such moieties. Subsequent cleavages of the heterocyclic ring can lead to the formation of ions corresponding to the aromatic portion of the molecule.
Below is a proposed fragmentation pathway for 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide:
Caption: Proposed fragmentation pathway of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide.
Comparative Analysis: Fragmentation of 2H-1,4-Benzothiazin-3(4H)-one
To highlight the influence of the 1,1-dioxide group, we will now consider the fragmentation of the parent compound, 2H-1,4-Benzothiazin-3(4H)-one. While specific, detailed fragmentation studies on this exact molecule are not abundant, data from derivatives suggest a different primary fragmentation route.[1] For instance, the mass spectrum of a derivative of 2H-1,4-benzothiazin-3-one shows a fragmentation pattern that does not involve the loss of SO₂.[1]
The fragmentation of 2H-1,4-Benzothiazin-3(4H)-one is likely initiated by the cleavage of the heterocyclic ring. A plausible pathway involves the loss of the CH₂CO group from the molecular ion. Further fragmentation could then proceed through the loss of a sulfur atom or cleavage of the aromatic ring.
Here is a proposed fragmentation pathway for 2H-1,4-Benzothiazin-3(4H)-one:
Caption: Proposed fragmentation pathway of 2H-1,4-Benzothiazin-3(4H)-one.
Comparative Data Summary
The following table summarizes the key predicted fragment ions for 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide and its unoxidized analog.
m/z (Predicted)
Proposed Structure/Fragment
2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide
2H-1,4-Benzothiazin-3(4H)-one
199
Molecular Ion
✓
165
Molecular Ion
✓
135
[M - SO₂]⁺˙
✓
123
[M - CH₂CO]⁺˙
✓
107
[M - SO₂ - CO]⁺˙
✓
91
[M - CH₂CO - S]⁺˙
✓
80
[M - SO₂ - CO - HCN]⁺˙
✓
64
[M - CH₂CO - S - HCN]⁺˙
✓
Experimental Protocol for Mass Spectrometry Analysis
To empirically validate the predicted fragmentation patterns, the following experimental protocol for electron ionization mass spectrometry (EI-MS) is recommended.
Objective: To obtain the mass spectra of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide and 2H-1,4-Benzothiazin-3(4H)-one and to identify their characteristic fragment ions.
Instrumentation:
A high-resolution mass spectrometer equipped with an electron ionization source.
Procedure:
Sample Preparation:
Prepare a dilute solution of each analyte (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
Instrument Setup:
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)
Source Temperature: 200-250 °C (to ensure sample volatilization)
Mass Range: m/z 50-500 (to cover the molecular ions and expected fragments)
Scan Rate: 1 scan/second
Sample Introduction:
Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet if the compounds are sufficiently volatile and thermally stable.
Data Acquisition:
Acquire the mass spectra for both compounds, ensuring a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
Data Analysis:
Identify the molecular ion peak for each compound.
Analyze the fragmentation patterns, identifying the major fragment ions and their relative abundances.
Propose fragmentation mechanisms based on the observed neutral losses and the structures of the fragment ions.
Caption: Experimental workflow for EI-MS analysis.
Conclusion
The predicted mass spectrometry fragmentation patterns of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide and its unoxidized counterpart, 2H-1,4-Benzothiazin-3(4H)-one, are expected to be significantly different, primarily due to the presence of the sulfone group. The facile loss of SO₂ from the 1,1-dioxide derivative is a characteristic fragmentation that serves as a key diagnostic marker for this class of compounds. In contrast, the unoxidized benzothiazinone is predicted to fragment through initial cleavage of the lactam ring. These distinctions are crucial for the unambiguous identification of these and related compounds in complex matrices. The provided experimental protocol offers a robust framework for obtaining empirical data to confirm these predictions and to further enrich our understanding of the fragmentation behavior of these important heterocyclic systems.
References
Lorenzo, M. C., Schapira, C. B., & Perillo, I. A. (1994). Identification and Characterization of 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylic Acid 1,1-Dioxide Derivatives by Mass Spectrometry. Spectroscopy Letters, 27(3), 387-396.
Uslu, H., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2104.
Guarda, V. L. D. M., et al. (2001). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. Journal of Heterocyclic Chemistry, 38(3), 657-661.
Gupta, R. R., & Kumar, M. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE.
A Comparative Guide to the Bioactivity of Benzothiazine 1,1-Dioxide and Benzothiadiazine Derivatives
This guide provides an in-depth, objective comparison of the bioactivities of two structurally related, yet functionally distinct, classes of heterocyclic compounds: benzothiazine 1,1-dioxides and benzothiadiazine deriva...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, objective comparison of the bioactivities of two structurally related, yet functionally distinct, classes of heterocyclic compounds: benzothiazine 1,1-dioxides and benzothiadiazine derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and mechanistic insights to elucidate the therapeutic potential and divergent applications of these important scaffolds in medicinal chemistry.
Introduction: Two Scaffolds, Divergent Therapeutic Paths
At the heart of this comparison are two bicyclic heterocyclic systems: the benzothiazine and the benzothiadiazine cores. Both consist of a benzene ring fused to a six-membered ring containing sulfur and nitrogen atoms. The critical distinction lies in the number of nitrogen atoms in the heterocyclic ring—one in benzothiazine and two in benzothiadiazine. This seemingly minor structural variance, coupled with the oxidation state of the sulfur atom (as a sulfone, i.e., 1,1-dioxide) and the nature of substituents, directs these molecules down vastly different pharmacological pathways.
Benzothiadiazine derivatives, particularly the 1,2,4-benzothiadiazine 1,1-dioxide scaffold, are historically celebrated for their diuretic and antihypertensive properties.[1][2][3][4][5] In contrast, the 1,2-benzothiazine 1,1-dioxide core is the foundational structure for a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs) known as oxicams, as well as a plethora of other bioactive agents.[6][7][8][9] This guide will dissect these differences, explore their expanding therapeutic applications, and provide the experimental frameworks used to validate their activities.
Benzothiadiazine Derivatives: The Diuretic and Antihypertensive Workhorses
The discovery of chlorothiazide in the 1950s marked a breakthrough in the management of hypertension and edema.[3] This event cemented the legacy of benzothiadiazine derivatives as mainstays in cardiovascular medicine.
Primary Mechanism of Action: Inhibition of the Na+/Cl- Symporter
The principal mechanism by which thiazide and thiazide-like diuretics exert their effects is the inhibition of the electroneutral sodium-chloride (Na+/Cl-) symporter (NCC), encoded by the SLC12A3 gene, located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the kidney.[1][3][10][11]
By blocking this transporter, these drugs prevent the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[11] This leads to an increase in the luminal concentration of these ions, which osmotically retains water, resulting in increased urine output (diuresis) and sodium excretion (natriuresis).[1] The long-term antihypertensive effect is also attributed to a decrease in peripheral vascular resistance, although the precise mechanisms are still under investigation.
Caption: Mechanism of action for benzothiadiazine diuretics in the DCT.
Expanding Bioactivities
While their diuretic and antihypertensive roles are paramount, research has unveiled a broader pharmacological potential for the benzothiadiazine scaffold, including:
Antiviral Activity: Derivatives have shown promise against viruses such as HCMV, HCV, and HIV.[1][2]
Anticancer Effects: Novel derivatives exhibit cytotoxicity against various cancer cell lines, including prostate and triple-negative breast cancer.[1][2]
Neuro-modulatory Effects: Certain derivatives act as positive allosteric modulators (PAMs) of AMPA and kainate receptors, suggesting potential applications in CNS disorders.[1][2][12]
Metabolic Regulation: The non-diuretic derivative, diazoxide, is used to treat hypoglycemia by opening ATP-dependent potassium channels, which diminishes insulin secretion.[3][10]
Benzothiazine 1,1-Dioxide Derivatives: A Broad Spectrum of Bioactivity
The 1,2-benzothiazine 1,1-dioxide scaffold is a versatile platform from which a wide range of pharmacologically active compounds have been developed, most notably for their anti-inflammatory effects.[6][7][8][9][13]
Primary Mechanism of Action: Anti-inflammatory Effects
The anti-inflammatory activity of these derivatives is well-documented and often multifaceted.[6][7][9]
Classical Mechanism (COX Inhibition): The most famous members of this class are the "oxicams" (e.g., Piroxicam, Meloxicam). These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.
Modern Mechanisms: More recent studies have revealed that newer 1,2-benzothiazine 1,1-dioxide derivatives can exert anti-inflammatory effects through more complex and potentially safer mechanisms that are independent of direct COX inhibition.[6][7][9] These include:
Inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1).[6][7][9]
Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[6][7][9]
Suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[6][7]
Modulation of kinase activity involved in inflammatory signaling.[6][7][9]
Caption: Multiple anti-inflammatory mechanisms of benzothiazine 1,1-dioxides.
Diverse Pharmacological Profile
Beyond inflammation, the 1,2-benzothiazine 1,1-dioxide core has been successfully modified to yield compounds with a wide array of bioactivities:
Antimicrobial Activity: Derivatives have shown efficacy against various Gram-positive bacteria, with some compounds demonstrating lower Minimum Inhibitory Concentrations (MIC) than commercially used antiseptics like povidone-iodine.[14][15][16]
Anticancer Activity: Certain derivatives have been investigated for their anticancer properties.[8][14]
Enzyme Inhibition: This scaffold is a foundation for potent inhibitors of various enzymes, including aldose reductase (relevant for diabetic complications), calpain (neurodegenerative disorders), and acetyl-/butyrylcholinesterase.[8][13][17][18]
Antioxidant Activity: Some derivatives have been designed to possess dual functionality, acting as both aldose reductase inhibitors and potent antioxidant agents.[17][18]
Comparative Bioactivity Summary
While both scaffolds are derived from a fused benzene and sulfur/nitrogen heterocycle, their primary therapeutic applications and mechanistic targets are distinctly different. The following table summarizes these key distinctions.
The validation of claims regarding the bioactivity of these compounds relies on robust and reproducible experimental protocols. As a senior scientist, the choice of assay is dictated by the need to generate meaningful, quantitative data that can reliably inform structure-activity relationship (SAR) studies.
Protocol 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds, particularly relevant for the benzothiazine 1,1-dioxide class.
Objective: To quantify the ability of a test compound to reduce acute inflammation in a rodent model.
Methodology:
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.
Grouping: Animals are fasted overnight and divided into groups (n=6): Vehicle control, Positive control (e.g., Piroxicam), and Test compound groups at various doses.
Compound Administration: The test compounds and controls are administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the inflammatory insult.
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
Induction of Edema: 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.
Volume Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema test.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Serial Microdilution)
This method is essential for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key metric for both benzothiazine and benzothiadiazine derivatives with potential antimicrobial activity.[14][16]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Methodology:
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 105 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
Compound Dilution: The test compound is serially diluted (two-fold) in a 96-well microtiter plate using the broth medium.
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth + inoculum) and a negative control (broth only) are included.
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by adding a growth indicator like resazurin or by measuring absorbance with a plate reader.
Conclusion and Future Perspectives
The comparative analysis of benzothiazine 1,1-dioxide and benzothiadiazine derivatives underscores a fundamental principle in medicinal chemistry: subtle changes in a core scaffold can lead to profound shifts in biological targets and therapeutic applications.
Benzothiadiazines remain cornerstone therapies in hypertension, with their mechanism firmly rooted in renal physiology.[1][3] The future for this class involves repurposing the scaffold to develop novel antiviral, anticancer, and neuro-modulatory agents, leveraging its proven safety and favorable pharmacokinetic profiles.[1][2]
Benzothiazine 1,1-dioxides have evolved from classical COX-inhibiting NSAIDs to a versatile platform for creating compounds with more sophisticated anti-inflammatory mechanisms, potentially offering better safety profiles.[6][7][9] The development of multifunctional derivatives, such as dual antioxidant and enzyme-inhibiting agents, represents a promising strategy for treating complex diseases like diabetic complications.[17][18]
For drug development professionals, the choice between these scaffolds is unequivocally dictated by the therapeutic target. While their structural kinship is clear, their biological activities diverge significantly, offering two distinct and powerful toolkits for addressing a wide spectrum of human diseases. Future research will likely focus on creating hybrid structures that may combine the beneficial properties of both scaffolds and further exploring their activities against emerging therapeutic targets.
References
Vanathi, B., Perumal, P., Chandru, A., et al. (2025). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry, 6(2), 104-108.
Vanathi, B., Perumal, P., Chandru, A., et al. (2025). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry.
Khan, I., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI.
Szczęśniak-Sięga, B., et al. (2025).
Various Authors. (2020-2022). Benzothiadiazines – Knowledge and References. Taylor & Francis.
Pizzi, S., et al. BENZOTHIADIAZINES DERIVATIVES AS NOVEL ALLOSTERIC MODULATORS OF KAINIC ACID RECEPTORS. Journal of Physiology and Pharmacology.
Unknown Author. Benzothiadiazine. Grokipedia.
Szczęśniak-Sięga, B., et al.
Rojo, M. T., et al. (2022). In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. PMC.
Szczęśniak-Sięga, B., et al. (2025).
Rojo, M. T., et al. (2022). In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. MDPI.
Zhang, Z., et al. (2016). Synthesis of benzothiadiazine derivatives exhibiting dual activity as aldose reductase inhibitors and antioxidant agents. PubMed.
Szczęśniak-Sięga, B., et al. (2025).
Ali, A., et al. (2024). Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. RSC Publishing.
Junka, A. F., et al. (2020). Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. PMC.
Junka, A. F., et al. (2025). Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts.
Junka, A. F., et al. (2020). Evaluation of 1,2-Benzothiazine 1,1-dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. PubMed.
Gyűjtő, I., et al. (2020).
MacMahon, S. W. (1987).
Ukrainets, I. V., et al. (2019). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. PMC.
Comprehensive Validation Guide: Purity Assessment of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide
Executive Summary & Core Directive In the synthesis of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide (Formula: ), purity validation is frequently over-reliant on HPLC-UV. While HPLC is the gold standard for organic impurity...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
In the synthesis of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide (Formula:
), purity validation is frequently over-reliant on HPLC-UV. While HPLC is the gold standard for organic impurity profiling, it fails to detect inorganic contaminants, moisture, and—crucially—often struggles to quantify bulk oxidation states without specific reference standards.
This guide validates the use of Elemental Analysis (CHNS) as a critical, orthogonal method for confirming the bulk purity and oxidation state of this sulfonyl heterocycle. We compare EA directly against HPLC and qNMR, demonstrating that EA is the superior method for confirming the Sulfide
Sulfone conversion due to significant stoichiometric mass shifts.
Technical Profile: The Target Molecule
To validate purity, we must first establish the theoretical stoichiometric baseline. 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide is the oxidized derivative of the parent benzothiazine.
Property
Value
CAS Number
5325-20-2 (Parent/Related)
Molecular Formula
Molecular Weight
197.21 g/mol
Physical State
White to off-white crystalline solid
Key Functional Groups
Cyclic Sulfone (), Amide (Lactam)
Theoretical Elemental Composition (Mass %)
Calculated based on atomic weights: C=12.011, H=1.008, N=14.007, S=32.06, O=15.999
Carbon: 48.72%
Hydrogen: 3.58%
Nitrogen: 7.10%
Sulfur: 16.26%
Critical Insight: The unoxidized precursor (the sulfide,
) has a Carbon content of 58.16% . The ~10% drop in Carbon content upon oxidation makes EA a definitive "Go/No-Go" gate for reaction completion, often faster than developing a new HPLC gradient.
Comparative Analysis: EA vs. HPLC vs. qNMR[1]
The following table contrasts the performance of Elemental Analysis against modern alternatives for this specific compound.
Table 1: Method Performance Matrix
Feature
Elemental Analysis (CHNS)
HPLC-UV (PDA)
qNMR (H)
Primary Detection
Bulk Mass Fraction (Stoichiometry)
Chromophore Absorbance (UV)
Proton Environment Molarity
Oxidation Confirmation
Excellent (High sensitivity to mass change)
Good (Requires shift in Retention Time)
Good (Shift in aromatic protons)
Inorganic Salts
Detected (Values drop proportionally)
Invisible (Elute in dead volume)
Invisible (Unless nuclei active)
Water/Solvent
Detected (High %H or %C deviation)
Invisible (Usually)
Excellent (Specific peaks)
Sample Size
Low (2–5 mg)
Low (<1 mg)
High (10–20 mg)
Cost per Run
Low
Medium
High (Solvents/Time)
Blind Spot
Cannot identify specific organic impurities
Misses non-UV active impurities
Low sensitivity for trace impurities
Experimental Protocol: Validating Purity via CHNS
This protocol is designed for a standard combustion analyzer (e.g., Elementar vario, PerkinElmer 2400) optimized for sulfur-containing organics.
Phase 1: Sample Preparation (Crucial)
Sulfones are hygroscopic. Surface moisture will artificially inflate %H and depress %C/N/S.
Drying: Dry the sample at 105°C under vacuum (10 mbar) for 4 hours.
Desiccator Cooling: Cool in a desiccator with
or active silica gel.
Weighing: Weigh 2.0–3.0 mg (
mg) into a tin capsule. Fold tightly to exclude atmospheric nitrogen.
Phase 2: Combustion Parameters
Furnace Temperature: 1150°C (Required for complete sulfur oxidation).
Oxidation Catalyst: Tungsten Trioxide (
) powder added to the tin capsule.
Why? Sulfur can form stable sulfates in the ash.
ensures quantitative release of .
Reduction Tube: Copper at 850°C (Reduces
to and removes excess ).
Phase 3: Acceptance Criteria
For pharmaceutical intermediates, the standard tolerance is
absolute deviation from theoretical values.
Pass: All elements (C, H, N, S) within
.
Fail: Any element deviates
.
Decision Logic & Data Interpretation
Visualizing the decision process is essential for laboratory workflow. The diagram below illustrates how to triangulate purity using EA data.
Figure 1: Analytical Decision Matrix for interpreting CHNS deviations in sulfonyl heterocycles.
Nitrogen/Sulfur are low.
Diagnosis: This is consistent with a monohydrate or trapped solvent. The molar ratio of impurities must be calculated. Elemental analysis detects this immediately, whereas HPLC would likely show a single "pure" peak, misleading the chemist.
Scenario B: Incomplete Oxidation
Data: C: 52.10%, H: 3.90%, N: 7.50%.
Analysis:
Carbon is significantly higher than the theoretical 48.72%.[1]
Diagnosis: The sample contains residual sulfide or sulfoxide intermediate. The oxidation from
to adds mass (Oxygen) without adding Carbon, diluting the Carbon %. A higher Carbon % confirms the reaction is incomplete.
Conclusion
While HPLC and qNMR provide structural specificity, Elemental Analysis remains the only method that provides a rapid, bulk mass-balance confirmation for 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide. Its ability to distinguish between the sulfide precursor and the sulfone product based purely on Carbon mass fraction makes it an indispensable tool in the process chemist's arsenal.
Recommendation: For robust validation, use EA as the primary "gatekeeper" for bulk purity before investing in expensive qNMR time or releasing the batch for biological testing.
References
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
United States Pharmacopeia (USP). General Chapter <232> "Elemental Impurities—Limits."[2][3] Link
International Conference on Harmonisation (ICH). "Guideline Q3D: Elemental Impurities." Link
BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide." Link
Measurlabs. "Comparison of Elemental Analysis Techniques." Link
Personal Protective Equipment (PPE) & Handling Guide: 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide
Executive Summary & Compound Context[1][2][3][4] 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide is a specialized heterocyclic sulfone. Unlike common reagents, this compound represents a high-value pharmacophore , frequently s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Context[1][2][3][4]
2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide is a specialized heterocyclic sulfone. Unlike common reagents, this compound represents a high-value pharmacophore , frequently serving as a core scaffold in the development of aldose reductase inhibitors and next-generation antitubercular agents (e.g., PBTZ169 analogs).
Because it is an oxidized derivative of the benzothiazine class, it possesses distinct physicochemical properties—specifically higher polarity and crystallinity compared to its sulfide precursors. While often classified under generic "Irritant" categories in vendor SDSs, its role as a bioactive intermediate necessitates a "Potent Compound" handling strategy (Control Band 2 or 3) until specific toxicological data rules otherwise.
Key Safety Philosophy: Treat this compound as a respiratory sensitizer and bioactive dust . Standard "lab coat and glasses" protocols are insufficient for solid-phase handling of this intermediate.
Hazard Assessment & Risk Profile
Before selecting PPE, we must understand the mechanism of exposure. As a sulfone-containing heterocycle, this compound is typically a fine, crystalline solid that is prone to static charging.
Hazard Category
Specific Risk
Mechanism of Action
Inhalation (Primary)
High Risk. Fine dust generation during weighing.
Bioactive intermediates can cross the blood-gas barrier. Potential for respiratory sensitization or systemic absorption.
Skin Contact
Moderate Risk. Irritation/Absorption.
Sulfone moieties increase polarity, potentially aiding dermal penetration if dissolved in organic solvents (DMSO/DMF).
Eye Contact
Moderate Risk. Mechanical & Chemical Irritation.
Crystalline solids cause corneal abrasion; chemical nature causes mucosal inflammation.
Physicochemical
Static Discharge.
Dry sulfones accumulate static charge, causing "fly-away" powder that contaminates the worker's breathing zone.
PPE Matrix: The Defense System
Do not rely on generic PPE. Use this tiered protection system designed for solid-phase handling .
Table 1: Mandatory PPE Specifications
Protection Zone
Component
Specification / Standard
Rationale
Respiratory
Primary: Fume HoodSecondary: N95/P3 Mask
Face Velocity: 0.5 m/s (100 fpm)Standard: NIOSH N95 or EN 149 FFP3
The fume hood is the only guarantee against bioactive dust. The mask is a backup for "outside-hood" transfer accidents.
Breakthrough Time: >480 min (Solid). Note: If dissolved in DCM or DMF, use Silver Shield® laminate gloves immediately.
Ocular
Safety Goggles
Standard: ANSI Z87.1+ / EN 166 (Sealed)
Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Use sealed goggles.
Body
Lab Coat + Apron
Material: Tyvek® or Polypropylene (Disposable)
Cotton coats trap dust. A disposable outer layer prevents migration of bioactive dust to common areas.
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (Critical Control Point)
The highest risk of exposure occurs when the container is open.
Engineering Setup: Place the analytical balance inside a fume hood or a powder containment enclosure.
Static Neutralization: Use an ionizing gun or anti-static bar on the weighing boat. Why? Sulfones are prone to static; without this, powder will repel from the spatula and become airborne.
The "Wet" Technique: If possible, tare a vial containing the reaction solvent, then add the solid directly to the liquid. This immediately suppresses dust generation.
Decontamination: Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe before removing it from the hood.
Phase B: Solubilization & Reaction
Once in solution, the risk shifts from inhalation to permeation.
Solvent Choice: This compound is likely soluble in polar aprotic solvents (DMSO, DMF, DMAc).
Glove Change: If you splash a DMSO/DMF solution of the compound on your gloves, change them immediately . These solvents act as "carriers," dragging the benzothiazine through the nitrile barrier and into your skin.
Temperature Control: Sulfone synthesis or modification often involves oxidation steps. Ensure reaction vessels are vented to prevent pressure buildup from off-gassing.
Phase C: Waste Disposal
Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in a sealed biohazard or hazardous solid waste bag (double-bagged). Label as "Bioactive Intermediate."
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent. Do not mix with oxidizers (e.g., Nitric Acid waste) to avoid unpredictable ring cleavage or oxidation reactions.
Visualization: Safe Handling Workflow
The following diagram outlines the logical flow for handling 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide, emphasizing the "Stop/Go" decision points for safety.
Figure 1: Decision logic for PPE selection based on the physical state of the benzothiazine derivative.
Emergency Response
In the event of exposure, immediate action is required to mitigate systemic absorption.[1]
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Alert medical staff that the patient handled a bioactive heterocyclic sulfone.
Eye Contact: Flush with water for 15 minutes .[1] Do not use neutralization agents. The sulfone group is stable, but the ketone functionality can be irritating.
Skin Contact: Wash with soap and water.[1] Do not use alcohol or acetone to clean skin; this increases permeability.
Spill Cleanup:
Powder: Do not dry sweep. Cover with wet paper towels (to dampen dust) and scoop into a waste container.
Solution: Absorb with vermiculite or sand.
References
National Center for Biotechnology Information (NCBI). (n.d.). 2H-1,4-Benzothiazin-3(4H)-one.[2][3][4] PubChem Compound Summary. Retrieved February 25, 2026, from [Link]
Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science. (Context for bioactivity of benzothiazinone scaffolds). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]